Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate
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Overview
Description
Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate is a chemical compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and an ester functional group. It is primarily used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate typically involves the reaction of pyrrolidine derivatives with benzyl halides under basic conditions. One common method involves the use of sodium hydride as a base to deprotonate the pyrrolidine, followed by the addition of benzyl bromide to form the benzylated pyrrolidine intermediate. This intermediate is then reacted with methyl chloroacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates, which can then interact with enzymes or receptors in biological systems. The benzyl group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-phenylpyrrolidin-3-ylidene)acetate
- Methyl 2-(1-benzylpyrrolidin-2-ylidene)acetate
- Methyl 2-(1-benzylpyrrolidin-4-ylidene)acetate
Uniqueness
Methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate |
InChI |
InChI=1S/C14H17NO2/c1-17-14(16)9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3 |
InChI Key |
LTSBOWBMEAOMDI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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